(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

Catalog No.
S1801224
CAS No.
137376-38-6
M.F
C14H31NO5Si
M. Wt
321.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

CAS Number

137376-38-6

Product Name

(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

IUPAC Name

tert-butyl N-(3-triethoxysilylpropyl)carbamate

Molecular Formula

C14H31NO5Si

Molecular Weight

321.48 g/mol

InChI

InChI=1S/C14H31NO5Si/c1-7-17-21(18-8-2,19-9-3)12-10-11-15-13(16)20-14(4,5)6/h7-12H2,1-6H3,(H,15,16)

InChI Key

SGGGQXKYTPWHOA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OC(C)(C)C)(OCC)OCC

(3-Triethoxysilylpropyl)-t-butylcarbamate, widely known as Boc-APTES, is a premium, orthogonally protected aminosilane coupling agent engineered for precision surface functionalization and advanced materials synthesis. By masking the highly reactive primary amine with a tert-butyloxycarbonyl (Boc) group, this compound effectively decouples the initial silanization step from subsequent amine-based conjugations. This structural modification provides technical buyers and materials scientists with a critical precursor for manufacturing ultra-uniform self-assembled monolayers (SAMs), high-density biosensor interfaces, and solid-phase peptide synthesis (SPPS) supports, where the uncontrolled reactivity of standard, unprotected aminosilanes would irreversibly compromise product yield, surface topography, and batch-to-batch reproducibility [1].

Substituting (3-Triethoxysilylpropyl)-t-butylcarbamate with its generic, unprotected analog, 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2), routinely leads to process failure in high-precision manufacturing. The free primary amine in standard APTES acts as an internal base catalyst, triggering rapid, uncontrolled autocatalytic hydrolysis and condensation of the alkoxysilane groups during deposition. This intrinsic flaw results in the formation of rough, polymeric, multi-layered aggregates rather than a true monolayer, severely degrading optical clarity, sensor baseline stability, and spatial resolution. Furthermore, the exposed amine in generic APTES is highly susceptible to premature oxidation and unwanted side reactions with matrix components during intermediate processing steps, whereas the Boc-protected variant remains completely inert until deliberately cleaved with an acid, ensuring strict orthogonal control over the manufacturing workflow [1].

Elimination of Autocatalytic Multilayering for Ultra-Smooth Monolayers

A primary procurement driver for Boc-APTES over standard APTES is the elimination of autocatalytic multilayering during surface deposition. Studies comparing silanization on silicon oxide substrates demonstrate that unprotected APTES forms polymeric clumps due to amine-catalyzed condensation, resulting in a Root Mean Square (RMS) surface roughness exceeding 1.5 nm. In contrast, (3-Triethoxysilylpropyl)-t-butylcarbamate deposits as a highly ordered, true self-assembled monolayer (SAM) with an RMS roughness of less than 0.4 nm. Following acidic deprotection, the resulting primary amine surface retains this ultra-smooth topography, which is critical for minimizing non-specific binding in sensitive biological assays [1].

Evidence DimensionSurface Monolayer Roughness (RMS)
Target Compound Data< 0.4 nm RMS roughness (true monolayer formation)
Comparator Or BaselineUnprotected APTES (CAS 919-30-2) exhibiting > 1.5 nm RMS roughness
Quantified Difference> 70% reduction in surface roughness and elimination of 3D polymeric clumping
ConditionsSilanization on SiO2 substrates from anhydrous toluene, measured via Atomic Force Microscopy (AFM)

Ultra-smooth monolayers are mandatory for high-density microarrays and SPR biosensors, where surface roughness directly degrades signal-to-noise ratios and binding reproducibility.

Orthogonal Protection Maximizing Active Amine Density

In multi-step solid-phase synthesis, the timing of amine availability is critical to final product yield. When functionalizing silica resins or glass slides, the immediate availability of the primary amine in APTES leads to premature reactions with cross-linkers or atmospheric oxidation, often reducing the final active amine density to below 60% of theoretical limits. (3-Triethoxysilylpropyl)-t-butylcarbamate provides 100% protection during the harsh conditions of initial surface grafting and intermediate washing steps. Upon controlled cleavage using Trifluoroacetic acid (TFA), it yields a pristine primary amine surface with >95% coupling efficiency for subsequent peptide or DNA attachment, vastly outperforming the unprotected baseline [1].

Evidence DimensionActive Amine Availability / Coupling Efficiency
Target Compound Data> 95% coupling efficiency post-deprotection
Comparator Or BaselineUnprotected APTES yielding < 60% active amine density due to premature side reactions
Quantified Difference> 35% absolute increase in functional amine availability for downstream conjugation
ConditionsSolid-phase peptide synthesis (SPPS) on silica supports, quantified via Fmoc-cleavage UV assay

Maximizing active amine density directly dictates the loading capacity and yield of expensive downstream biologicals, making the protected silane highly cost-effective despite a higher initial unit price.

Enhanced Hydrolytic Stability and Extended Shelf-Life

The procurement lifecycle is heavily influenced by reagent stability and waste reduction. The free amine in standard APTES makes it highly hygroscopic and prone to base-catalyzed hydrolysis upon exposure to trace atmospheric moisture, often leading to increased viscosity and partial polymerization within 3 to 6 months of opening. The Boc group in (3-Triethoxysilylpropyl)-t-butylcarbamate eliminates this internal basicity, dramatically enhancing hydrolytic stability. Analytical tracking shows that Boc-APTES maintains >98% monomeric purity for over 12 months under standard anhydrous storage conditions, drastically reducing chemical waste and batch-to-batch variability in manufacturing environments [1].

Evidence DimensionMonomeric Purity Retention (Shelf-Life)
Target Compound Data> 98% monomeric purity retained after 12 months
Comparator Or BaselineUnprotected APTES showing significant oligomerization (< 85% monomeric purity) within 6 months
Quantified Difference2x extension in usable shelf-life and >13% higher purity retention
ConditionsStandard laboratory storage (20°C, sealed under inert gas with intermittent atmospheric exposure)

Extended shelf-life reduces procurement frequency, minimizes the risk of using partially degraded reagents that ruin expensive production batches, and simplifies inventory management.

Prevention of Nanoparticle Agglomeration During Functionalization

When functionalizing metal oxide nanoparticles (e.g., silica or magnetic iron oxide), standard APTES frequently induces inter-particle cross-linking, causing irreversible agglomeration and increasing the hydrodynamic diameter by >50 nm. (3-Triethoxysilylpropyl)-t-butylcarbamate mitigates this by providing steric hindrance and preventing amine-driven hydrogen bonding between particles during the coating phase. Dynamic Light Scattering (DLS) data confirms that nanoparticles functionalized with Boc-APTES maintain their original primary particle size distribution, exhibiting a < 5 nm increase in hydrodynamic radius. This ensures the highly stable colloidal suspensions that are essential for downstream biomedical applications [1].

Evidence DimensionHydrodynamic Diameter Increase (Agglomeration)
Target Compound Data< 5 nm increase (maintains primary particle size)
Comparator Or BaselineUnprotected APTES causing > 50 nm increase due to multi-particle cross-linking
Quantified Difference10-fold reduction in particle agglomeration during silanization
ConditionsFunctionalization of 20 nm silica nanoparticles in ethanolic solution, measured via Dynamic Light Scattering (DLS)

Maintaining monodispersity is critical for nanoparticle-based drug delivery and diagnostic assays, where agglomeration leads to immediate batch rejection and regulatory failure.

High-Density DNA and Protein Microarray Fabrication

Directly leveraging its ability to form ultra-smooth, sub-0.4 nm RMS roughness monolayers, (3-Triethoxysilylpropyl)-t-butylcarbamate is the optimal precursor for coating glass microarray slides. The Boc-protection ensures that the surface remains inert during intermediate photolithography or microfluidic patterning steps, allowing for precise, on-demand activation of amine groups for localized probe attachment, thereby maximizing signal-to-noise ratios [1].

Solid-Phase Peptide Synthesis (SPPS) Support Functionalization

In the manufacturing of custom silica or glass-based SPPS resins, the >95% coupling efficiency provided by this compound is critical. By preventing premature amine oxidation and unwanted cross-linking during the initial resin functionalization, manufacturers can achieve higher and more reproducible peptide loading capacities compared to using standard APTES [2].

Colloidal Stabilization of Diagnostic Nanoparticles

For in vivo diagnostics and targeted drug delivery, nanoparticles must remain strictly monodisperse. The use of (3-Triethoxysilylpropyl)-t-butylcarbamate prevents the >50 nm agglomeration typically seen with unprotected aminosilanes. This allows manufacturers to produce stable, amine-ready nanoparticle suspensions that can be safely stored and later functionalized with targeting antibodies or fluorophores without risk of precipitation [3].

Advanced Biosensor Interface Passivation

In Surface Plasmon Resonance (SPR) and Field-Effect Transistor (FET) biosensors, a uniform dielectric layer is paramount. The controlled self-assembly of Boc-APTES provides a highly reproducible, defect-free base layer. The subsequent controlled deprotection allows for the precise tuning of surface amine density, which is essential for optimizing the orientation and binding kinetics of immobilized capture enzymes or antibodies [4].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.19714962 g/mol

Monoisotopic Mass

321.19714962 g/mol

Heavy Atom Count

21

General Manufacturing Information

Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 1,1-dimethylethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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